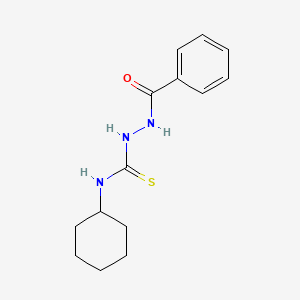

2-benzoyl-N-cyclohexylhydrazinecarbothioamide

描述

2-Benzoyl-N-cyclohexylhydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a benzoyl group (C₆H₅CO-) at position 2 of the hydrazine backbone and a cyclohexyl substituent attached to the terminal nitrogen (N-cyclohexyl). This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, antifungal, and coordination chemistry applications . Its synthesis typically involves condensation reactions between substituted hydrazines and thiocarbamoyl chlorides, followed by functionalization of the benzoyl and cyclohexyl groups.

属性

IUPAC Name |

1-benzamido-3-cyclohexylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,16,18)(H2,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPPXPOJRHFOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-cyclohexylhydrazinecarbothioamide typically involves the reaction of benzoyl chloride with N-cyclohexylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the chemicals involved .

化学反应分析

Types of Reactions

2-Benzoyl-N-cyclohexylhydrazinecarbothioamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzoyl derivatives.

科学研究应用

2-Benzoyl-N-cyclohexylhydrazinecarbothioamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce benzoyl and cyclohexyl groups into molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-benzoyl-N-cyclohexylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

相似化合物的比较

Structural Analogs and Substituent Effects

The biological and physicochemical properties of hydrazinecarbothioamides are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₁₄H₁₉N₃OS.

Key Observations :

- Cyclohexyl vs. Cyclopropyl : The bulkier cyclohexyl group in the target compound may hinder membrane permeability compared to the cyclopropyl analog , though it could enhance stability in hydrophobic environments.

- Benzoyl vs.

- Chlorinated Indolinone Derivatives: The presence of electron-withdrawing groups (e.g., Cl in ) correlates with heightened antimicrobial efficacy, suggesting that electron-deficient aromatic systems improve bioactivity .

Physicochemical Properties

Table 2: Predicted and Experimental Physicochemical Data

Insights :

生物活性

2-benzoyl-N-cyclohexylhydrazinecarbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is known to exhibit:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of pathogens, suggesting that this compound may also possess antibacterial and antifungal properties.

- Cytotoxic Effects : In vitro studies indicate that this compound can induce cell death in cancer cell lines, including MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cells. The mechanism likely involves the inhibition of key metabolic enzymes and modulation of gene expression related to cell proliferation and survival .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling pathways.

Pharmacological Properties

The pharmacokinetics of this compound reveal several important characteristics:

- Solubility : The compound has a low water solubility of approximately 1.142 mg/L at 25 ºC, which may influence its bioavailability and therapeutic efficacy.

- Stability : Laboratory studies show that the compound is relatively stable under standard conditions but may degrade over time, affecting its biological activity.

Case Studies

Several case studies highlight the biological activity of this compound and related compounds:

- Antimicrobial Efficacy :

- Cytotoxicity Assessment :

- Mechanistic Insights :

Comparative Analysis

A summary table comparing the biological activities of this compound with related compounds is presented below:

| Compound Name | Antimicrobial Activity | Cytotoxic Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition, gene modulation |

| Cu(II) complex with isothiocyanates | High | Moderate | Metal-ligand interactions |

| Pyridine derivatives | Variable | High | Diverse mechanisms including enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。